molecular formula C5H6F3NO4 B2625508 2-Trifluoromethylaspartic acid CAS No. 686318-88-7

2-Trifluoromethylaspartic acid

Cat. No.: B2625508
CAS No.: 686318-88-7
M. Wt: 201.101
InChI Key: CCJLKKGMIXBLGL-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Trifluoromethylaspartic acid is a fluorinated derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-trifluoromethylaspartic acid typically involves the introduction of a trifluoromethyl group into the aspartic acid molecule. One common method is the polyfluoroalkylation of amino acid anions. For instance, the methyl ester of trifluoropyruvic acid, which can be industrially prepared from perfluoropropylene oxide, serves as a starting material. The trifluoromethyl and ester groups are already present in the ketoester, and the amino group is introduced through subsequent reactions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve large-scale adaptations of laboratory synthesis techniques. The use of industrially prepared perfluoropropylene oxide as a starting material suggests that the process can be scaled up for commercial production.

Chemical Reactions Analysis

Types of Reactions: 2-Trifluoromethylaspartic acid can undergo various chemical reactions, including:

    Oxidation: The trifluoromethyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the trifluoromethyl group, potentially converting it into other functional groups.

    Substitution: The trifluoromethyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and organometallic compounds are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce trifluoromethyl alcohols.

Scientific Research Applications

2-Trifluoromethylaspartic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-trifluoromethylaspartic acid involves its interaction with various molecular targets and pathways. The trifluoromethyl group significantly enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. This interaction can modulate enzyme activity, protein folding, and other biochemical processes, leading to its observed effects in biological systems .

Comparison with Similar Compounds

    2-Fluoroaspartic Acid: Similar in structure but with a single fluorine atom instead of a trifluoromethyl group.

    2-Difluoromethylaspartic Acid: Contains two fluorine atoms in the substituent group.

    2-Trifluoromethylalanine: Another amino acid derivative with a trifluoromethyl group.

Uniqueness: 2-Trifluoromethylaspartic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. These properties include increased lipophilicity, metabolic stability, and the ability to form strong interactions with biological molecules. This makes it particularly valuable in medicinal chemistry and materials science .

Properties

IUPAC Name

(2S)-2-amino-2-(trifluoromethyl)butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3NO4/c6-5(7,8)4(9,3(12)13)1-2(10)11/h1,9H2,(H,10,11)(H,12,13)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJLKKGMIXBLGL-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)C(C(=O)O)(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C(=O)O)[C@](C(=O)O)(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.